molecular formula C16H19N3O2 B2729074 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1340716-80-4

2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2729074
CAS No.: 1340716-80-4
M. Wt: 285.347
InChI Key: MCVAXUYFOHEOSC-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a benzyl(methyl)amino substituent at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 3. The synthesis of this compound involves chemoselective displacement of methylsulfinyl groups with amines, as demonstrated in methods for analogous pyrimidine-5-carboxylic acids . Its structural uniqueness lies in the combination of hydrophobic (isopropyl, benzyl) and polar (carboxylic acid) groups, which may influence solubility, bioavailability, and target binding compared to related compounds.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(2)14-13(15(20)21)9-17-16(18-14)19(3)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVAXUYFOHEOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Cyclocondensation

Early synthetic efforts adapted the classical Biginelli reaction using:

  • β-keto esters (e.g., ethyl 4-methyl-3-oxopentanoate)
  • Benzyl(methyl)guanidine
  • Isopropyl-containing aldehydes

Reaction conditions:

Component Equivalent Temperature Time Yield (%)
Ethyl 4-methyl-3-oxopentanoate 1.0 80°C 18 hr 42
3-isopropylpropanal 1.2 Reflux 24 hr 38
Benzyl(methyl)amine 1.5 100°C 12 hr 29

Key limitations included:

  • Low yields due to competing Knoevenagel condensations
  • Difficulty in isolating the carboxylic acid form directly
  • Requirement for harsh acidic conditions during final hydrolysis

Stepwise Assembly via Chloropyrimidine Intermediates

A more controlled approach involves:

  • Synthesis of 2-chloro-4-isopropylpyrimidine-5-carboxylate
  • Sequential N-alkylation with benzyl(methyl)amine
  • Ester hydrolysis to the carboxylic acid

Critical reaction parameters:

# Example of optimized N-alkylation conditions
reagent_ratio = {
    'chloropyrimidine': 1.0,
    'benzyl(methyl)amine': 2.5,
    'base (DIEA)': 3.0,
    'solvent': 'DMF',
    'temperature': 60°C,
    'time': 8 hr
}
yield = 67%  # 

This method improved regioselectivity but required careful control of amination stoichiometry to avoid over-alkylation.

Catalytic Methodologies for Pyrimidine Formation

Lewis Acid-Catalyzed Cyclizations

Ytterbium(III) triflate [Yb(OTf)₃] demonstrated remarkable efficacy in pyrimidine synthesis:

Catalyst Loading (mol%) Temp (°C) Time (hr) Yield (%)
Yb(OTf)₃ 5 80 2.5 83
InCl₃ 10 100 4 78
No catalyst - 100 24 32

Mechanistic studies suggest Yb³⁺ coordinates with the carbonyl oxygen of the β-keto ester, accelerating enol formation and subsequent cyclodehydration.

Microwave-Assisted Synthetic Strategies

Modern approaches utilizing microwave irradiation significantly enhanced reaction efficiency:

Step Conventional Time Microwave Time Yield Improvement
Cyclocondensation 18 hr 25 min +39%
N-Alkylation 8 hr 45 min +22%
Ester hydrolysis 12 hr 15 min +17%

Notable protocol:

  • Charge 2-chloro intermediate (1 eq) and benzyl(methyl)amine (2.5 eq) in NMP
  • Irradiate at 150W, 120°C for 35 min
  • Cool and precipitate product with iced water
    $$ \text{Yield} = 89\% \text{ (HPLC purity >98\%)} $$

Critical Analysis of Hydrolysis Methods

The final conversion from ethyl ester to carboxylic acid presents unique challenges:

Condition Acid Source Temp (°C) Time (hr) Purity (%)
Aqueous HCl (6N) HCl 80 8 95
NaOH/EtOH NaOH 65 6 91
Enzymatic (Lipase) pH 7.4 37 24 88

Optimal results were achieved using:
$$ \text{HCl (12N) with gradual pH adjustment from 7→2→7 during workup} $$
This protocol minimized decarboxylation while ensuring complete ester cleavage.

Industrial-Scale Considerations

Adapting laboratory procedures for bulk synthesis requires addressing:

  • Solvent volume reduction (from 20 vol to 5 vol)
  • Catalyst recycling (Yb(OTf)₃ reused 5× with <8% activity loss)
  • Continuous flow implementation for hazardous steps

Patent data reveals critical improvements:

**Key Process Parameters**  
- Reaction mass volume: ≤5 vol  
- Hydrazine hydrate: replaced with safer hydrogen sources  
- Isolation yield: 96.5% at 50kg scale vs. 67% lab scale  

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group at position 5 undergoes decarboxylative halogenation under radical-initiated conditions, forming halogenated pyrimidine derivatives. This reaction is critical for introducing halogens (Cl, Br, I) into the pyrimidine scaffold.

Reaction Conditions Reagents Major Product Yield Reference
AgNO₃, Br₂ in CCl₄, 80°C, 12 hrsBromine, silver nitrate5-Bromo-2-[benzyl(methyl)amino]-4-isopropylpyrimidine62%
I₂, Cu(OAc)₂, DMF, 100°C, 6 hrsIodine, copper acetate5-Iodo-2-[benzyl(methyl)amino]-4-isopropylpyrimidine48%

Mechanistic Insight : The reaction proceeds via a radical chain mechanism. Silver or copper salts facilitate decarboxylation, generating a pyrimidinyl radical that reacts with halogen donors (e.g., Br₂ or I₂).

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at position 2 or 4, depending on directing effects of substituents.

Reaction Type Reagents Conditions Product Yield Reference
AminationNH₃, Pd(OAc)₂, Xantphos120°C, 24 hrs, toluene2-Amino-4-isopropylpyrimidine-5-carboxylic acid35%
AlkoxylationNaOEt, EtOH, 70°CReflux, 8 hrs2-Ethoxy-4-isopropylpyrimidine-5-carboxylic acid58%

Key Observation : The benzyl(methyl)amino group at position 2 deactivates the ring toward electrophilic substitution but enhances reactivity at position 5.

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation:

Reaction Reagents Product Application
EsterificationSOCl₂, MeOHMethyl 2-[benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylateProdrug synthesis
AmidationHATU, DIPEA, R-NH₂5-Amide derivatives (variable R groups)Bioactivity optimization

Reduction of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl group:

  • Conditions : H₂ (1 atm), Pd/C, MeOH, 25°C, 4 hrs.

  • Product : 2-Methylamino-4-isopropylpyrimidine-5-carboxylic acid (78% yield).

Radical Alkoxycarbonylation

The Minisci reaction enables regioselective alkoxycarbonylation at position 5 under radical conditions:

Reagents Conditions Product Regioselectivity
Ethyl pyruvate, FeSO₄H₂O/AcOH, 60°C, 3 hrsEthyl 2-[benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylate>95% (C5 position)

Mechanism : Acyloxy radicals generated from pyruvate abstract hydrogen from the pyrimidine ring, followed by recombination with an alkoxycarbonyl radical .

Oxidation and Reduction Reactions

  • Oxidation : MnO₂ selectively oxidizes the benzylic methyl group to a ketone (yield: 44%).

  • Reduction : NaBH₄ reduces the pyrimidine ring to a dihydropyrimidine derivative under acidic conditions (yield: 67%).

Comparative Reactivity with Analogues

The 4-isopropyl group sterically hinders reactions at position 4 but enhances stability of intermediates. Substitution patterns (e.g., 2-benzyl vs. 2-methyl) significantly alter regioselectivity in Minisci reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H19N3O2
  • CAS Number : 1340716-80-4
  • IUPAC Name : 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid

This compound features a pyrimidine ring, which is integral to its biological activity and potential applications in drug development.

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values of related compounds suggest a promising avenue for developing new anti-inflammatory drugs that could rival existing treatments like celecoxib .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Studies on related pyrimidine derivatives have shown significant activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthetic Biology

Peptide Synthesis

In synthetic biology, the incorporation of non-standard amino acids into peptide chains is crucial for creating novel biomolecules. The use of this compound as a building block could facilitate the development of unique peptide sequences with enhanced stability and bioactivity. The compound's ability to form stable linkages in solid-phase peptide synthesis presents opportunities for creating peptidomimetics that exhibit improved pharmacological properties .

Material Sciences

Polymer Development

The functional groups present in this compound make it a candidate for developing new polymeric materials. Its ability to act as a monomer or crosslinking agent could lead to the synthesis of polymers with tailored properties for applications in coatings, adhesives, or biomedical devices.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory ActivityDemonstrated effective COX-2 inhibition comparable to celecoxib
Antimicrobial PropertiesShowed significant activity against Gram-positive and Gram-negative bacteria
Peptide SynthesisSuccessfully incorporated into peptide chains enhancing bioactivity

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid with three analogous compounds, focusing on substituent effects, synthetic pathways, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 4 Key Applications/Findings References
Target Compound Benzyl(methyl)amino Isopropyl Kinase inhibition (hypothesized)
2-Pyrrolidinopyrimidine-5-carboxylic acid Pyrrolidino Methyl Anticancer activity (in vitro studies)
2-Aminopyrimidine-5-carboxylic acid Amino Trifluoromethyl Antibacterial agent (patented)
2-Methylsulfinylpyrimidine-5-carboxylic acid Methylsulfinyl Isopropyl Intermediate for amine displacement reactions

Key Insights

The isopropyl group at position 4 may confer metabolic stability relative to the trifluoromethyl group in the antibacterial analog, which is prone to oxidative degradation .

Synthetic Methodologies: The target compound is synthesized via amine displacement of methylsulfinyl intermediates, a method also used for 2-pyrrolidinopyrimidine derivatives . In contrast, 2-aminopyrimidine analogs often employ nucleophilic substitution or catalytic coupling .

The carboxylic acid moiety common to all compared compounds enables salt formation for improved solubility, a critical factor in drug development .

Biological Activity

2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid (CAS Number: 1340716-80-4) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₃O₂
  • Molecular Weight : 283.34 g/mol
  • CAS Number : 1340716-80-4

The compound features a pyrimidine ring substituted with a benzyl(methyl)amino group and an isopropyl group, which may contribute to its biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on related pyrimidine derivatives have shown that they can scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may also possess similar antioxidant capabilities .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of various enzymes. For example, the presence of the carboxylic acid moiety is often associated with the inhibition of xanthine oxidase, an enzyme implicated in oxidative stress and gout. Analogous compounds have demonstrated moderate to potent inhibitory effects on xanthine oxidase, indicating a possible therapeutic application for conditions associated with elevated uric acid levels .

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial activity of related pyrimidine derivatives. These studies typically involve testing against both Gram-positive and Gram-negative bacteria. The results indicate that certain modifications on the pyrimidine structure can enhance antibacterial efficacy. While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit similar antimicrobial properties based on structural analogs .

Case Study 1: Xanthine Oxidase Inhibition

A series of studies evaluated the xanthine oxidase inhibitory activity of various substituted pyrimidines. In these studies, compounds were synthesized and tested in vitro, revealing IC50 values ranging from 3.6 to 9.9 μM for different derivatives . This suggests that structural modifications can significantly impact enzyme inhibition efficiency.

Case Study 2: Antioxidant Potential

In another study focusing on antioxidant activity, several pyrimidine derivatives were assessed using DPPH radical scavenging assays. Compounds demonstrated varying degrees of free radical scavenging ability, with some achieving IC50 values below 20 μM . This highlights the potential of similar compounds to act as effective antioxidants.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound A (related pyrimidine derivative)Xanthine Oxidase Inhibition3.6
Compound B (related pyrimidine derivative)Antioxidant Activity15.3
Compound C (related pyrimidine derivative)Antimicrobial ActivityN/A

Q & A

Q. How can researchers optimize the synthesis of 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid for reproducibility?

Answer:

  • Step 1: Start with pyrimidine-5-carboxylic acid derivatives as precursors. Multi-step reactions involving alkylation (e.g., introducing isopropyl groups) and amidation (e.g., benzyl(methyl)amine coupling) are critical .
  • Step 2: Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation to minimize side reactions .
  • Step 3: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Validation: Confirm final product purity (>95%) via HPLC and 1^1H/13^{13}C NMR .

Q. What are the standard characterization techniques for verifying the structure of this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR (e.g., δ 1.2–1.4 ppm for isopropyl protons; δ 3.5–4.0 ppm for benzyl(methyl)amino groups) and 13^{13}C NMR (e.g., carbonyl carbon at ~170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calculated: ~315.4 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Stretching vibrations for carboxylic acid (2500–3300 cm1^{-1}) and C-N bonds (1200–1350 cm1^{-1}) .

Q. How can researchers address solubility challenges during bioactivity assays?

Answer:

  • Solvent Selection: Use DMSO for stock solutions (10 mM) due to the compound’s low aqueous solubility. Dilute in PBS or cell culture media (final DMSO ≤0.1%) .
  • Surfactants: Add 0.1% Tween-80 for in vitro studies to enhance dispersion .
  • Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?

Answer:

  • Comparative Analysis: Cross-reference 1^1H NMR data with structurally similar compounds (e.g., 4-isopropyl-2-methylpyrimidine-5-carboxylic acid) to identify shifts caused by benzyl(methyl)amino substitution .
  • X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by obtaining a crystal structure (e.g., using slow evaporation in ethanol/water) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Test: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC .
  • Thermal Stability: Use TGA (thermogravimetric analysis) to determine decomposition temperatures. Optimize storage at –20°C in inert atmospheres .
  • Light Sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation using LC-MS .

Q. What computational methods are suitable for predicting bioactivity against specific enzyme targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Focus on the carboxylic acid group’s hydrogen-bonding potential .
  • MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from PubChem data .

Q. How can researchers reconcile low synthetic yields during scale-up?

Answer:

  • Optimize Catalysts: Replace traditional bases (e.g., K2_2CO3_3) with DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
  • Flow Chemistry: Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time) .
  • Work-Up Modifications: Use liquid-liquid extraction (chloroform/water) instead of column chromatography for intermediate purification .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cell lines?

Answer:

  • Dose-Response Curves: Perform 72-hour assays (MTT or resazurin) across 5–10 concentrations. Calculate IC50_{50} values with nonlinear regression .
  • Mechanistic Studies: Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines .
  • Metabolic Profiling: Compare intracellular uptake via LC-MS in high- vs. low-uptake cell models .

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